3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine
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Overview
Description
3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity, making them valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine, often involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atom into the pyridine ring . Common methods include the Balz-Schiemann reaction and the Umemoto reaction .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique properties.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its targets, leading to increased efficacy . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 5-Fluoropyridine
Uniqueness
3-Fluoro-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-4-12(5-18-6-13)15(20)19-8-11(9-19)10-21-14-2-1-3-17-7-14/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOVHBCRPZQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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